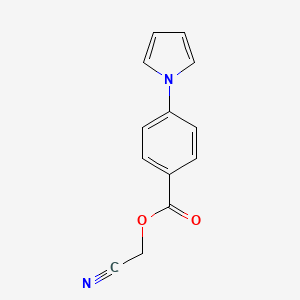
cyanomethyl 4-(1H-pyrrol-1-yl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomethyl 4-(1H-pyrrol-1-yl)benzenecarboxylate is a compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 . It is a white crystalline powder that belongs to the family of pyrrole carboxylate compounds.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N2O2/c14-7-10-17-13(16)11-3-5-12(6-4-11)15-8-1-2-9-15/h1-6,8-9H,10H2 . This code provides a detailed description of the molecule’s structure, including the arrangement and connectivity of its atoms.Physical And Chemical Properties Analysis
This compound is a solid substance .Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- Cyanomethyl 4-(1H-pyrrol-1-yl)benzenecarboxylate and related compounds have been utilized in the synthesis of various heterocyclic systems, demonstrating their versatility in organic synthesis. For instance, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a compound with structural similarities, was prepared via condensation, showcasing the reactivity of these compounds towards electrophilic reagents and their potential in generating complex molecular architectures (Elnagdi et al., 1988).
- In the field of polymer science, the electropolymerization of derivatives such as 1,4-bis(pyrrol-2-yl)benzene, which shares a functional similarity with the target compound, has been investigated to create conducting polymers. These polymers exhibit low oxidation potentials and high electroactivity, indicating their utility in electronic materials (Sotzing et al., 1996).
Materials Science and Luminescence
- Research into co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, akin to the cyanomethyl derivative, has led to the synthesis of materials with significant luminescent properties. These findings suggest potential applications in crystal engineering and the development of novel luminescent materials (Li et al., 2015).
Catalysis and Chemical Transformations
- The use of cyanomethyl and related functionalities has been explored in catalytic processes, including the cerium(III)-catalyzed formation of fused pyrroles or pyridines. These transformations highlight the role of cyanomethyl groups in directing cyclization reactions and generating structurally complex heterocycles (Vincze et al., 2004).
Electrical Conductivity and Semiconductor Applications
- Studies on polymers derived from cyanomethyl-containing monomers have investigated their electrical conductivity, particularly following pyrolysis. This research has implications for the development of materials with semiconducting properties, which are crucial for various electronic and optoelectronic applications (Krontiras et al., 1994).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These statements provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
cyanomethyl 4-pyrrol-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-7-10-17-13(16)11-3-5-12(6-4-11)15-8-1-2-9-15/h1-6,8-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRPMCADPCYWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717795.png)
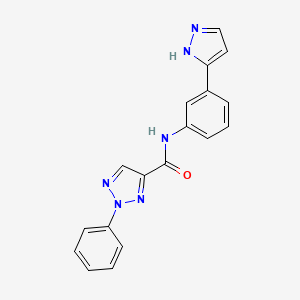
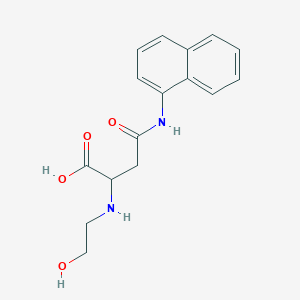
![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)
![4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2717802.png)

![(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717807.png)

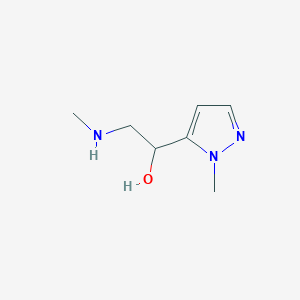
![(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2717810.png)
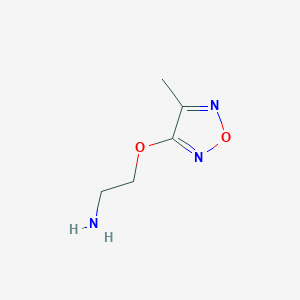
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)
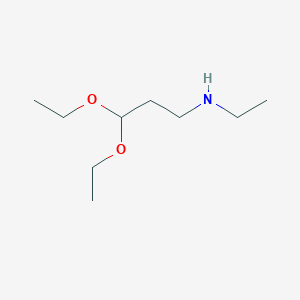
![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)